3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H12Cl3N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Trichloromethylation: The trichloromethyl group is introduced using trichloromethylating agents under controlled conditions.
Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea derivatives.
Hydroxyphenylation: The hydroxyphenyl group is introduced through a coupling reaction with a hydroxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
- 3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- 3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13Cl3N4O4S |
---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O4S/c17-16(18,19)14(22-15(28)20-10-4-2-6-12(24)8-10)21-13(25)9-3-1-5-11(7-9)23(26)27/h1-8,14,24H,(H,21,25)(H2,20,22,28) |
InChI Key |
KOHDMVHMXCAIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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